Lipophilicity Advantage Over 1-Acetylpiperidine
The computed octanol-water partition coefficient (XLogP3-AA) of 1-pivaloylpiperidine is 2.0, compared to 0.6 for 1-acetylpiperidine [1][2]. This ΔlogP of 1.4 corresponds to an approximately 25-fold greater equilibrium concentration in octanol versus water for the pivaloyl derivative, with identical tPSA values of 20.3 Ų confirming that the lipophilicity gain arises from the hydrocarbon bulk of the tert-butyl group rather than changes in polar surface area.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1-Acetylpiperidine, XLogP3-AA = 0.6 |
| Quantified Difference | ΔlogP = 1.4 (~25-fold greater partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A 25-fold difference in logP directly influences membrane permeability, tissue distribution, and chromatographic retention, making 1-pivaloylpiperidine preferable for applications requiring enhanced lipophilicity without altering hydrogen-bonding capacity.
- [1] PubChem Compound Summary for CID 4418119, 1-Pivaloylpiperidine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. National Center for Biotechnology Information (2025). View Source
